3-Methylpicolinimidamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-methylpyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.ClH/c1-5-3-2-4-10-6(5)7(8)9;/h2-4H,1H3,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPMCTHOKIKUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562968 | |

| Record name | 3-Methylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125903-77-7 | |

| Record name | 3-Methylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylpicolinimidamide Hydrochloride: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Methylpicolinimidamide hydrochloride, a pyridine-based compound of interest in medicinal chemistry. This document details a probable synthetic route via the Pinner reaction, outlines its structural characteristics, and explores its potential applications in drug discovery based on the known reactivity and biological activities of related picolinimidamide and picolinamide derivatives. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel therapeutic agents.

Introduction

This compound belongs to the class of picolinimidamides, which are derivatives of picolinic acid. The pyridine scaffold is a well-established "privileged" structural motif in drug discovery, present in a significant number of FDA-approved nitrogen-heterocyclic drugs. The incorporation of the imidamide functional group introduces unique electronic and steric properties that can influence a molecule's interaction with biological targets. This guide aims to consolidate the available information on this compound, providing a detailed examination of its chemical properties and a practical approach to its synthesis and characterization.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While specific experimental data for this compound is not widely published, the following table summarizes its known identifiers and predicted properties based on its structure.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 3-Methyl-pyridine-2-carboxamidine hydrochloride, 3-Methylpyridine-2-carboximidamide Hydrochloride | [1] |

| CAS Number | 125903-77-7 | [1] |

| Molecular Formula | C₇H₁₀ClN₃ | [1] |

| Molecular Weight | 171.63 g/mol | [1] |

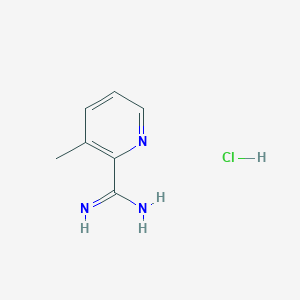

| Chemical Structure | See Figure 1 | - |

| SMILES | CC1=C(N=CC=C1)C(=N)N.Cl | - |

| Storage Conditions | Sealed in a dry place at room temperature. | [1] |

Synthesis and Purification

The most plausible and established method for the synthesis of amidines from nitriles is the Pinner reaction .[2][3] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an intermediate Pinner salt (an imino ester hydrochloride), which is subsequently treated with ammonia to yield the desired amidine hydrochloride.

Proposed Synthetic Pathway

The synthesis of this compound would logically start from 3-methyl-2-cyanopyridine.

Caption: Proposed two-step synthesis of this compound via the Pinner reaction.

Detailed Experimental Protocol (Adapted from General Pinner Reaction Procedures)

This protocol is a generalized procedure and may require optimization for the specific substrate.

Materials:

-

3-Methyl-2-cyanopyridine

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonia (gas or solution in ethanol)

-

Reaction vessel equipped with a gas inlet, stirrer, and drying tube

-

Ice bath

Procedure:

Step 1: Formation of the Pinner Salt (Ethyl 3-methylpicolinimidate hydrochloride)

-

Dissolve 3-methyl-2-cyanopyridine (1.0 equivalent) in anhydrous ethanol (excess) in the reaction vessel.

-

Cool the solution in an ice bath to 0-5 °C.

-

Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Continue the addition of HCl until the solution is saturated and a precipitate of the Pinner salt begins to form.

-

Allow the reaction mixture to stand at a low temperature (e.g., 4 °C) for several hours to overnight to ensure complete precipitation.

-

Collect the crystalline Pinner salt by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Conversion to this compound

-

Suspend the dried Pinner salt in anhydrous ethanol.

-

Cool the suspension in an ice bath.

-

Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The product, this compound, will precipitate from the solution.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

-

Dry the final product under vacuum.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis. The expected spectroscopic data should be consistent with the proposed structure.

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the protons of the imidamide group. The chemical shifts of the pyridine ring protons will be influenced by the electron-withdrawing nature of the imidamide group and the electron-donating nature of the methyl group. The formation of the hydrochloride salt will cause a downfield shift of the ring protons compared to the free base.[4]

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Key signals will include those for the quaternary carbon of the imidamide group, the carbons of the pyridine ring, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Expected characteristic peaks include:

-

N-H stretching vibrations of the imidamide group (typically in the range of 3100-3500 cm⁻¹).

-

C=N stretching of the imidamide group (around 1650 cm⁻¹).

-

C-H stretching of the aromatic ring and the methyl group.

-

Pyridine ring vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. The molecular ion peak [M+H]⁺ would be expected for the free base. Fragmentation may involve the loss of ammonia, the methyl group, or cleavage of the pyridine ring.[5]

Reactivity and Chemical Transformations

The imidamide functional group is a versatile moiety that can participate in various chemical reactions. The pyridine ring also offers sites for further functionalization.

Caption: Potential reactivity pathways of 3-Methylpicolinimidamide.

The imidamide group can be hydrolyzed to the corresponding amide, 3-methylpicolinamide, under acidic or basic conditions. The nitrogen atoms of the imidamide can also act as nucleophiles, participating in reactions such as N-alkylation or acylation. Furthermore, the imidamide moiety can be a key component in the synthesis of various heterocyclic systems through cyclization reactions with appropriate bifunctional reagents. The pyridine ring itself can undergo electrophilic or nucleophilic substitution, although the reaction conditions would need to be carefully chosen to avoid side reactions with the imidamide group.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity for this compound has not been extensively reported, the picolinamide and related pyridine-containing scaffolds are prevalent in medicinal chemistry.

Rationale for Potential Biological Activity

-

Enzyme Inhibition: The pyridine ring and the imidamide group can participate in hydrogen bonding and other non-covalent interactions with the active sites of enzymes. Picolinamide derivatives have been investigated as inhibitors of various enzymes.

-

Receptor Antagonism/Agonism: The nitrogen atoms in the pyridine ring and the imidamide group can act as hydrogen bond acceptors, mimicking interactions of endogenous ligands with receptors.

-

Antimicrobial and Antiparasitic Activity: Many nitrogen-containing heterocycles exhibit antimicrobial properties. The imidamide group may contribute to this activity through its ability to chelate metal ions or interact with key biological macromolecules in pathogens.

Potential Therapeutic Areas

Based on the activities of structurally related compounds, this compound and its derivatives could be explored for a range of therapeutic applications, including:

-

Oncology: As scaffolds for the development of kinase inhibitors or other anti-proliferative agents.

-

Infectious Diseases: As potential antibacterial, antifungal, or antiparasitic agents.

-

Neurological Disorders: The pyridine moiety is present in many centrally acting drugs, and derivatives could be designed to interact with targets in the central nervous system.

-

Inflammatory Diseases: As potential modulators of inflammatory pathways.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.

Conclusion

This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic route, and a discussion of its potential applications based on the established importance of the picolinamide scaffold. The experimental protocols and characterization data presented herein provide a solid foundation for researchers to synthesize and further explore the biological activities of this and related compounds, contributing to the development of novel therapeutic agents.

References

- NROChemistry. Pinner Reaction. [Link]

- Wikipedia. Pinner reaction. [Link]

- Google Patents. Process for synthesis of picolinamides.

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. 1964.

- HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. [Link]

- SynArchive. Pinner Reaction. [Link]

- Chemguide.

Sources

An In-depth Technical Guide to 3-Methylpicolinimidamide Hydrochloride: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpicolinimidamide hydrochloride (CAS Number: 125903-77-7) is a pyridine derivative with potential applications in medicinal chemistry and drug discovery. The presence of the picolinimidamide moiety suggests its potential as a bioisostere for other functional groups, offering opportunities for modulating physicochemical and pharmacological properties. This guide provides a comprehensive overview of this compound, including a detailed, plausible synthesis route, proposed analytical characterization methods, and a discussion of its potential biological activities based on structurally related compounds.

Introduction

Pyridine-based compounds are a cornerstone of medicinal chemistry, found in numerous approved drugs and clinical candidates. The introduction of an amidine functional group, as seen in 3-Methylpicolinimidamide, can significantly influence a molecule's basicity, hydrogen bonding capacity, and interaction with biological targets. While specific research on this compound is not extensively available in public literature, its structural motifs are present in compounds with diverse biological activities. This whitepaper aims to provide a foundational technical guide for researchers interested in the synthesis, characterization, and exploration of this and related compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 125903-77-7 | - |

| Molecular Formula | C₇H₁₀ClN₃ | [1] |

| Molecular Weight | 171.63 g/mol | - |

| Appearance | White to light yellow crystalline powder | |

| Storage | Room temperature, in a dry and sealed container | - |

| Predicted LogP | 0.78747 | [1] |

| Topological Polar Surface Area (TPSA) | 62.76 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

Proposed Synthesis

The synthesis of this compound can be efficiently achieved via the well-established Pinner reaction.[2][3][4] This method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester hydrochloride (Pinner salt), which is then treated with ammonia to yield the desired amidine hydrochloride.

Synthetic Workflow

The proposed synthetic workflow is depicted below.

Caption: Proposed synthesis of this compound via the Pinner reaction.

Step-by-Step Experimental Protocol

Step 1: Formation of Ethyl 3-methylpicolinimidate hydrochloride (Pinner Salt)

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, suspend 3-methylpicolinonitrile (1 equivalent) in anhydrous ethanol (5-10 volumes).

-

Reaction: Cool the mixture to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be monitored to maintain the temperature below 10°C. Continue the HCl addition until the solution is saturated.

-

Isolation: Seal the flask and allow it to stir at 0-5°C for 12-24 hours. The Pinner salt will precipitate as a white solid. Collect the solid by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.

Causality: The use of anhydrous conditions is critical to prevent the hydrolysis of the nitrile and the intermediate imino ester to the corresponding carboxylic acid and amide, respectively.[3][4] Dry HCl gas acts as the catalyst for the nucleophilic attack of ethanol on the nitrile carbon.

Step 2: Ammonolysis to this compound

-

Preparation: In a separate flame-dried flask, dissolve the isolated ethyl 3-methylpicolinimidate hydrochloride in anhydrous ethanol.

-

Reaction: Cool the solution to 0°C and add a solution of anhydrous ammonia in ethanol (prepared by bubbling ammonia gas through cold anhydrous ethanol). Stir the reaction mixture at room temperature for 4-6 hours.

-

Work-up and Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether) to yield pure this compound.

Causality: The imino ester is a reactive intermediate that readily undergoes nucleophilic attack by ammonia to form the thermodynamically more stable amidine.[4] The use of an ethanolic ammonia solution facilitates a homogenous reaction.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment.

Workflow:

Caption: General workflow for HPLC analysis of this compound.

Exemplary HPLC Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Rationale: A C18 column is a good starting point for the separation of moderately polar aromatic compounds. The use of TFA as an ion-pairing agent helps to improve peak shape for basic compounds like amidines.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for structural elucidation.

-

¹H NMR: The spectrum is expected to show signals for the methyl group protons, the aromatic protons on the pyridine ring, and the protons of the amidinium group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of the amidinium group and the electron-donating methyl group.[7][8][9]

-

¹³C NMR: The spectrum will show distinct signals for the methyl carbon, the aromatic carbons of the pyridine ring, and the amidinium carbon. The chemical shift of the amidinium carbon is typically in the range of 150-170 ppm.[7][10][11]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak for the molecular ion [M+H]⁺ at m/z corresponding to the free base (C₇H₉N₃).

-

Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for similar structures may involve cleavage of the C-C bond between the pyridine ring and the amidine group.[12][13][14][15]

Potential Biological Activities and Applications in Drug Development

While no specific biological data for this compound has been reported, the picolinamide and amidine moieties are present in many biologically active molecules. This allows for informed speculation on its potential therapeutic applications.

Potential as Enzyme Inhibitors

-

Kinase Inhibition: Picolinamide derivatives have been explored as inhibitors of various kinases, such as VEGFR-2.[16][17][18] The amidine group can participate in hydrogen bonding interactions within the ATP-binding site of kinases.

-

Cholinesterase Inhibition: Some picolinamide derivatives have shown activity as acetylcholinesterase (AChE) inhibitors, which are relevant for the treatment of Alzheimer's disease.[19]

Antimicrobial and Antiviral Activity

The amidine functional group is a key feature in several antimicrobial and antiviral agents.[20][21] For instance, amidino-substituted imidazo[4,5-b]pyridines have demonstrated antiproliferative and antiviral activities.[22]

Antiproliferative and Anticancer Potential

Structurally related amidinopyridine derivatives have been shown to possess antiproliferative activity against various cancer cell lines.[22] The ability of the amidine group to form strong interactions with biological targets makes it an attractive functional group for the design of novel anticancer agents.

Future Directions

The lack of published data on this compound presents a unique opportunity for novel research. Key future directions include:

-

Definitive Synthesis and Characterization: The proposed synthesis should be carried out and the compound fully characterized using the analytical techniques outlined.

-

Biological Screening: The compound should be screened against a panel of biological targets, including kinases, cholinesterases, and various microbial strains, to identify any potential therapeutic activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the methyl group and the pyridine ring would provide valuable SAR data to guide the development of more potent and selective compounds.

Conclusion

This compound is a chemical entity with unexplored potential in drug discovery. Based on established synthetic methodologies and the known biological activities of structurally related compounds, this guide provides a solid foundation for its synthesis, characterization, and initial biological evaluation. Further investigation into this and similar molecules could lead to the discovery of novel therapeutic agents.

References

- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.

- J&K Scientific. (2025). Pinner Reaction.

- NROChemistry. Pinner Reaction.

- Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351-425.

- Pascual-Teresa, B. D., & Simon, A. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 38(5), 879-887.

- Adeoye, O. O., & Adelakun, S. A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 24-34.

- Sedić, M., et al. (2018). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 23(10), 2542.

- Organic Chemistry Portal. Pinner Reaction.

- El-Sayed, M. A. A., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 812-825.

- ResearchGate. 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a.

- Li, J., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm, 9(5), 843-851.

- Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- Li, J., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Advances, 8(33), 18456-18468.

- Stenutz, R. NMR chemical shift prediction of pyridines.

- Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.

- HELIX Chromatography. HPLC Methods for analysis of Pyridine.

- Chen, J., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 225-233.

- SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.

- Nikolova, S., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Medicinal Chemistry, 30(24), 2736-2748.

- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.

- Hayes, P. C. (1981). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).

- Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.

- LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.

- Wilson, I. D., & Lindon, J. C. (2003). HPLC/NMR and related hyphenated NMR methods. Journal of Pharmaceutical and Biomedical Analysis, 31(3), 323-348.

- Patel, K. N., & Patel, N. B. (2014). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Journal of Young Pharmacists, 6(2), 35-41.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- Maccari, G., et al. (2021). Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. Molecules, 26(16), 4927.

- Maccari, G., et al. (2021). Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. Molecules, 26(16), 4927.

- de Souza, M. V. N., et al. (2018).

- Wikipedia. (2023). Fragmentation (mass spectrometry).

- Jaroszewski, J. W. (2005). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Planta Medica, 71(9), 795-804.

- Kumar, V., et al. (2019). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Journal of Analytical Methods in Chemistry, 2019, 5812841.

- Hagarová, I., et al. (2023). Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes?. Dalton Transactions, 52(30), 10464-10478.

- Biovera. (2024). HPLC Analysis Methods for Peptide Characterization.

- Gathungu, R. M., et al. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Pinner Reaction | NROChemistry [nrochemistry.com]

- 5. helixchrom.com [helixchrom.com]

- 6. helixchrom.com [helixchrom.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 11. NMR chemical shift prediction of pyridines [stenutz.eu]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 18. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]

synthesis of 3-Methylpicolinimidamide hydrochloride

An In-depth Technical Guide to the Synthesis of 3-Methylpicolinimidamide Hydrochloride

This guide provides a comprehensive overview of the , a valuable intermediate in pharmaceutical and agrochemical research. The primary synthetic route discussed is the Pinner reaction, a classic and reliable method for the conversion of nitriles to amidines. This document will delve into the underlying chemical principles, provide a detailed experimental protocol, and present characterization data for the target compound.

Introduction and Significance

This compound belongs to the class of picolinimidamides, which are derivatives of picolinic acid. The amidine functional group is a key structural motif in many biologically active molecules, contributing to their ability to interact with various biological targets. The synthesis of this compound is therefore of significant interest to researchers in drug discovery and development.

The hydrochloride salt form of 3-Methylpicolinimidamide enhances its stability and solubility, making it easier to handle and formulate for various applications. This guide will focus on the practical aspects of its preparation, starting from the readily available precursor, 3-methyl-2-cyanopyridine.

The Pinner Reaction: A Mechanistic Overview

The Pinner reaction is the cornerstone of this synthesis. It is an acid-catalyzed reaction that converts a nitrile into an imino ester salt, commonly referred to as a Pinner salt.[1] This intermediate is then reacted with ammonia to yield the desired amidine.[1] The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the Pinner salt to an ester.[2]

The mechanism of the Pinner reaction can be broken down into two main stages:

-

Formation of the Pinner Salt: The nitrile is treated with an alcohol in the presence of a strong acid, typically hydrogen chloride. The acid protonates the nitrogen atom of the nitrile, making the carbon atom more electrophilic. The alcohol then attacks this electrophilic carbon, leading to the formation of an imino ester hydrochloride salt (the Pinner salt).[3]

-

Ammonolysis of the Pinner Salt: The isolated or in-situ generated Pinner salt is then treated with ammonia. The ammonia attacks the electrophilic carbon of the imino ester, leading to the displacement of the alcohol and the formation of the amidine hydrochloride.

Synthesis of this compound

The is a two-step process starting from 3-methyl-2-cyanopyridine.

Step 1: Synthesis of the Precursor, 3-methyl-2-cyanopyridine

Several methods exist for the synthesis of 3-methyl-2-cyanopyridine. One common approach involves the oxidation of 3-picoline (3-methylpyridine).[4]

Reaction Scheme:

A detailed experimental procedure for a similar synthesis is described in a patent, which involves the reaction of 3-picoline with vanadium pentoxide and nitric acid, followed by treatment with sodium cyanide.[4]

Step 2: Pinner Reaction to form this compound

This step involves the conversion of 3-methyl-2-cyanopyridine to the target amidine hydrochloride.

Reaction Scheme:

Experimental Workflow Diagram:

Caption: Experimental workflow for the .

Detailed Experimental Protocol:

A general procedure for the Pinner reaction to form an amidine is as follows[3]:

-

Pinner Salt Formation:

-

Charge a reactor with ethanolic HCl (e.g., 36% w/w).

-

Add 3-methyl-2-cyanopyridine (1.0 eq) in portions to the ethanolic HCl solution.

-

Raise the temperature to approximately 40 °C and stir the mixture for about 6 hours.

-

-

Ammonolysis and Product Formation:

-

After the initial reaction is complete, cool the mixture to 0-5 °C.

-

Purge ammonia gas into the reaction mixture until the pH is ≥ 8.

-

Add ammonium carbonate (e.g., 3.7 eq) to the basified mixture.

-

Raise the temperature to around 30 °C and stir for approximately 10 hours.

-

-

Workup and Purification:

-

Filter the reaction mixture to remove inorganic salts.

-

Wash the collected inorganic salts with ethanol.

-

Distill the filtrate under vacuum to remove the solvent.

-

Dissolve the resulting residue in a mixture of ethanol and ethyl acetate.

-

Heat the suspension to 80 °C for 1 hour.

-

Cool the mixture to room temperature, filter the precipitate, and wash with ethyl acetate.

-

Dry the solid product under vacuum to yield the desired this compound.

-

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 3-methyl-2-cyanopyridine | [4] |

| Reagents | Ethanol, HCl (gas), Ammonia (gas), Ammonium Carbonate | [3] |

| Solvent | Ethanol, Ethyl Acetate | [3] |

| Reaction Temperature | 0-80 °C (various stages) | [3] |

| Reaction Time | ~16-20 hours | [3] |

| Product Yield | High (e.g., up to 97% for similar amidines) | [3] |

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the methyl group protons, the aromatic protons on the pyridine ring, and the protons of the amidinium group. The chemical shifts and coupling constants will be indicative of the final structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the methyl carbon, the carbons of the pyridine ring, and the amidine carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amidinium group, C=N stretching of the imine functionality, and the aromatic C-H and C=C stretching of the pyridine ring.

Safety Considerations

-

Hydrogen Chloride (gas): Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ammonia (gas): Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate PPE.

-

3-methyl-2-cyanopyridine: Potentially toxic. Avoid inhalation, ingestion, and skin contact.

-

Solvents (Ethanol, Ethyl Acetate): Flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.

Conclusion

The can be effectively achieved through the Pinner reaction of 3-methyl-2-cyanopyridine. This in-depth guide provides the fundamental principles, a detailed experimental workflow, and key considerations for the successful synthesis and characterization of this important chemical intermediate. The provided protocol, based on a general Pinner reaction, can be optimized for specific laboratory conditions to achieve high yields and purity.

References

- NROChemistry. Pinner Reaction. [Link]

- Wikipedia. Pinner reaction. [Link]

- Beilstein Journals. A Lewis acid-promoted Pinner reaction. [Link]

- Organic Chemistry Portal. Pinner Reaction. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- The Royal Society of Chemistry.

- The Royal Society of Chemistry.

- The Royal Society of Chemistry.

- Google Patents. CA2763574C - Process for the synthesis of 3-methyl-pyridine.

- Google Patents. CN103936670B - The synthetic method of 2-cyano group-3-picoline.

- Google Patents.

- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

- Google Patents.

- Google Patents. US4876348A - Process for making 3-cyanopyridine.

- Google Patents. CN104193654A - Preparation method of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride.

- Doc Brown's Advanced Organic Chemistry. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr. [Link]

Sources

In-Depth Technical Guide: 3-Methylpicolinimidamide Hydrochloride - Unraveling a-Potential- Therapeutic Target

A Note to the Research Community: Comprehensive searches for "3-Methylpicolinimidamide hydrochloride" and its related chemical synonyms have yielded limited publicly available data regarding its specific mechanism of action. While chemical suppliers list the compound (CAS No. 125903-77-7), a significant body of peer-reviewed literature detailing its biological activity is not readily accessible at this time.[1] This guide, therefore, will proceed by examining the constituent chemical moieties of this compound and drawing plausible, evidence-based hypotheses from structurally related compounds. The intent is to provide a foundational framework for future research into this molecule.

Part 1: Deconstruction of the Molecular Structure and Potential Pharmacological Relevance

This compound is composed of a pyridine ring, an imidamide (also known as amidine) functional group, and a methyl substituent. The hydrochloride salt form is common for pharmaceutical compounds to improve solubility and stability.

1.1 The Picolinimidamide Core: The fundamental structure is picolinimidamide, a pyridine-2-carboximidamide. Pyridine rings are ubiquitous in medicinal chemistry and are present in numerous approved drugs. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be crucial for binding to biological targets.

1.2 The Imidamide (Amidine) Functional Group: The imidamide group is a key feature. Amidines are known to be highly basic and can exist as protonated amidinium ions at physiological pH. This positive charge can facilitate strong ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in the active sites of enzymes or receptors.

Part 2: Hypothesized Mechanisms of Action Based on Analogous Compounds

Given the absence of direct studies, we can infer potential mechanisms of action by examining related chemical structures for which biological data is available.

2.1 Inhibition of Serine/Threonine Kinases:

Derivatives of the structurally similar N-methylpicolinamide have been shown to possess antitumor properties through the inhibition of Aurora-B kinase, a key regulator of mitosis.[2] One study identified a compound, 4-(4-(3-fluorobenzamido)phenylthio)-N-methylpicolinamide, that selectively inhibited Aurora-B kinase with an 87% inhibition at a 10 µM concentration.[2]

-

Plausible Mechanism for 3-Methylpicolinimidamide: The picolinimidamide core could potentially orient the molecule within the ATP-binding pocket of kinases like Aurora-B. The imidamide group, being a strong hydrogen bond donor and acceptor, could form critical interactions with the hinge region of the kinase, a common binding motif for kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Objective: To determine the inhibitory activity of this compound against a panel of serine/threonine kinases.

-

Materials: Recombinant human kinases (e.g., Aurora-A, -B, -C), appropriate peptide substrates, ATP, this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a dilution series of this compound.

-

In a 96-well plate, add the kinase, the peptide substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

-

Visualization of a Hypothesized Kinase Inhibition Workflow:

Caption: Workflow for an in vitro kinase inhibition assay.

2.2 Antimicrobial Activity:

Compounds containing amidine or guanidine moieties have demonstrated potent antibacterial properties.[3] For instance, certain alkyl-guanidine oligomers show significant activity against Gram-positive bacteria with MIC values ranging from 0.12 to 4 µg/mL.[3]

-

Plausible Mechanism for 3-Methylpicolinimidamide: The protonated imidamide group could interact with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction could disrupt membrane integrity, leading to leakage of cellular contents and cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

-

Materials: Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth, this compound, 96-well microtiter plates.

-

Procedure:

-

Prepare a serial two-fold dilution of this compound in the microtiter plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound with no visible bacterial growth.

-

Data Presentation: Example MIC Data Table

| Bacterial Strain | MIC (µg/mL) of Compound X |

| S. aureus ATCC 29213 | 4 |

| E. coli ATCC 25922 | >64 |

| P. aeruginosa ATCC 27853 | >64 |

2.3 Interaction with Nicotinic Acetylcholine Receptors (nAChRs):

Neonicotinoid insecticides, which often feature a pyridine ring, act as agonists of insect nAChRs.[4] An imidacloprid analogue, which has a similar pyridylmethyl structure, was shown to be a potent agonist of the Nilaparvata lugens nAChR (Nlα1/rβ2).[4]

-

Plausible Mechanism for 3-Methylpicolinimidamide: While a direct structural analogy is more distant, the picoline (methylpyridine) moiety could potentially allow the compound to bind to the nAChR. The imidamide group could then act as a mimic of the cationic amine of acetylcholine, leading to receptor activation.

Visualization of a Hypothesized Signaling Pathway:

Caption: Hypothesized agonistic action at nAChRs.

Part 3: Future Directions and Conclusion

The true mechanism of action of this compound remains to be elucidated. The hypotheses presented here, based on the compound's structural features and the activities of related molecules, offer several avenues for future investigation.

-

Screening: A broad-based pharmacological screening against a panel of receptors and enzymes would be a crucial first step.

-

Target Validation: Should any "hits" be identified, further studies will be required to validate these targets and determine the precise molecular interactions.

-

Structure-Activity Relationship (SAR): Synthesis and testing of analogues of this compound would help to identify the key structural determinants of its biological activity.

References

- Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. MDPI. [Link]

- Picolinimidamide | C6H7N3 | CID 556504 - PubChem.

- Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of g

- Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents - PMC.

- This compound - AbacipharmTech-Global Chemical supplier.

- The insecticidal activity and action mode of an imidacloprid analogue, 1-(3-pyridylmethyl)-2-nitroimino-imidazolidine - PubMed.

Sources

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents [mdpi.com]

- 3. Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The insecticidal activity and action mode of an imidacloprid analogue, 1-(3-pyridylmethyl)-2-nitroimino-imidazolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Potential of 3-Methylpicolinimidamide Hydrochloride: A Technical Guide for Novel Compound Exploration

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is one of meticulous investigation and strategic validation. This guide delves into the core of this process, using the compound 3-Methylpicolinimidamide hydrochloride as a focal point for outlining a comprehensive exploration strategy. While specific literature on this molecule is sparse, its structural motifs suggest a compelling hypothesis: its potential as a modulator of nitric oxide synthase (NOS). This document will, therefore, serve as a technical roadmap for characterizing such a compound, from initial synthesis to preclinical evaluation.

Introduction to the Picolinimidamide Scaffold

The picolinimidamide functional group, a core component of our topic compound, is a derivative of picolinic acid, featuring an iminamide group in place of the carboxylic acid. This structural class is of significant interest in medicinal chemistry. The presence of the amidine group (-C(=NH)NH2) is particularly noteworthy, as it is a common feature in various enzyme inhibitors.[1] Our focus, this compound, adds a methyl group to the pyridine ring, which can influence its steric and electronic properties, potentially fine-tuning its biological activity.

Molecular Structure:

-

IUPAC Name: 3-methylpyridine-2-carboximidamide hydrochloride

-

Molecular Formula: C7H10ClN3[2]

-

Molecular Weight: 171.63 g/mol [2]

-

CAS Number: 125903-77-7[3]

Proposed Synthesis and Characterization

A plausible synthetic route for this compound would likely start from 3-methylpicolinonitrile. The nitrile can be converted to the corresponding imidate, which is then reacted with ammonia to form the picolinimidamide. The final step would involve treatment with hydrochloric acid to yield the hydrochloride salt, enhancing its stability and solubility for biological assays.

Experimental Protocol: Two-Step Synthesis

Step 1: Formation of the Imidate

-

Dissolve 3-methylpicolinonitrile in a solution of anhydrous ethanol and an acid catalyst (e.g., HCl gas).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude imidate.

Step 2: Amination and Salt Formation

-

Dissolve the crude imidate in anhydrous ethanol.

-

Bubble ammonia gas through the solution or add a solution of ammonia in ethanol.

-

Stir the reaction at room temperature for 24-48 hours.

-

Monitor the formation of the picolinimidamide by TLC.

-

Once the reaction is complete, concentrate the solution and dissolve the residue in a minimal amount of a suitable solvent (e.g., diethyl ether).

-

Add a solution of HCl in the same solvent to precipitate the this compound.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

The Nitric Oxide Synthase Hypothesis: Mechanism of Action

Nitric oxide (NO) is a crucial signaling molecule involved in a wide range of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[4] Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[4] Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory and neurodegenerative diseases.[1]

The amidine group present in this compound is a key structural feature found in many known NOS inhibitors.[1] These inhibitors often act as arginine mimetics, competitively binding to the active site of the enzyme.[5] It is therefore hypothesized that this compound functions as a competitive inhibitor of nitric oxide synthase.

Caption: Proposed competitive inhibition of Nitric Oxide Synthase by this compound.

In Vitro Evaluation: A Step-by-Step Approach

To validate the hypothesis of NOS inhibition, a series of in vitro experiments are essential.

NOS Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of the different NOS isoforms.

Protocol: Griess Assay for Nitrite Determination

-

Prepare reaction mixtures containing a buffered solution (e.g., HEPES), the respective NOS isoform (nNOS, eNOS, or iNOS), and necessary co-factors (NADPH, FAD, FMN, and BH4).

-

Add varying concentrations of this compound to the reaction mixtures.

-

Initiate the reaction by adding the substrate, L-arginine.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a suitable reagent (e.g., zinc acetate).

-

Measure the concentration of nitrite, a stable oxidation product of NO, using the Griess reagent.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Cellular Assays

To assess the compound's activity in a more biologically relevant context, cell-based assays are crucial.

Protocol: NO Production in Activated Macrophages

-

Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Induce the expression of iNOS and subsequent NO production by stimulating the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

-

Incubate for 24 hours.

-

Measure the nitrite concentration in the cell culture supernatant using the Griess assay.

-

Determine the effect of the compound on cell viability using a standard assay (e.g., MTT or LDH) to rule out cytotoxicity.

Quantitative Data Summary

The results from these assays can be summarized for clear comparison.

| Assay Type | Isoform | Parameter | Hypothetical Value |

| Enzyme Inhibition | nNOS | IC50 | 5 µM |

| Enzyme Inhibition | eNOS | IC50 | 20 µM |

| Enzyme Inhibition | iNOS | IC50 | 0.5 µM |

| Cellular Assay | iNOS (RAW 264.7) | EC50 | 1 µM |

Note: These values are hypothetical and serve as an example of expected data.

Experimental Workflow Visualization

Sources

- 1. Inducible nitric oxide synthase inhibitors: A comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. This compound | 125903-77-7 [amp.chemicalbook.com]

- 4. What are NOS inhibitors and how do they work? [synapse.patsnap.com]

- 5. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 3-Methylpicolinimidamide Hydrochloride in Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists:

This guide serves as a technical deep-dive into the medicinal chemistry potential of 3-Methylpicolinimidamide hydrochloride. We will move beyond a simple compound summary to provide a strategic framework for its utilization in drug development programs. This document is structured to provide researchers, scientists, and drug development professionals with a blend of foundational science, actionable protocols, and field-proven insights, grounded in the principles of scientific integrity and authoritative evidence.

Part 1: Foundational Chemistry and Synthesis

The utility of any scaffold in a drug discovery campaign begins with its synthetic accessibility and fundamental properties. This compound belongs to the picolinimidamide class, a group of compounds characterized by a pyridine ring linked to an amidine functional group. This combination is of significant interest: the pyridine ring is a common motif in approved drugs, capable of diverse interactions, while the amidine group is a strong basic center, often protonated at physiological pH, making it an excellent hydrogen bond donor and a potential bioisostere for other cationic groups.

Synthesis via the Pinner Reaction: A Validated Protocol

The most reliable and classical method for synthesizing amidines from nitriles is the Pinner reaction.[1][2][3] This two-step process first involves the formation of a Pinner salt (an imidate salt) followed by aminolysis.[1][2][4]

Causality Behind Experimental Choices: The Pinner reaction must be conducted under strictly anhydrous conditions.[2][4] Water can hydrolyze the intermediate Pinner salt directly to an ester, terminating the desired reaction pathway.[3] The use of gaseous hydrogen chloride ensures an acidic environment to activate the nitrile without introducing water. Low temperatures are crucial as the intermediate imidate hydrochloride is thermodynamically unstable and can rearrange.[2]

Step-by-Step Experimental Protocol:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (e.g., filled with calcium chloride) to protect from atmospheric moisture.

-

Reactant Preparation: Dissolve 3-methylpicolinonitrile (1.0 eq) in anhydrous ethanol (approx. 3-4 mL per mmol of nitrile) in the reaction flask.

-

Formation of the Pinner Salt: Cool the solution to 0°C using an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. Monitor the reaction until the starting nitrile is consumed (e.g., by TLC or GC-MS). The ethyl 3-methylpicolinimidate hydrochloride salt will typically precipitate as a white solid.

-

Isolation of Intermediate (Optional): The Pinner salt can be isolated by filtering the cold suspension under an inert atmosphere, washing with cold anhydrous diethyl ether, and drying under vacuum.

-

Aminolysis to the Amidine: Suspend the crude Pinner salt in a fresh portion of anhydrous ethanol. Cool to 0°C and bubble anhydrous ammonia gas through the suspension until the solution is saturated. Alternatively, a solution of ammonia in ethanol can be added.

-

Reaction Completion and Isolation: Seal the flask and allow it to stir at room temperature for 10-12 hours.[4] The reaction progress can be monitored by observing the dissolution of the Pinner salt.

-

Workup and Purification: Remove the solvent under reduced pressure. The resulting residue, crude this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product.

Physicochemical Properties Summary

| Property | Value | Source / Comment |

| IUPAC Name | 3-methylpyridine-2-carboximidamide hydrochloride | --- |

| CAS Number | 125903-77-7 | [5] |

| Molecular Formula | C₇H₁₀ClN₃ | Calculated |

| Molecular Weight | 171.63 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts |

| Predicted pKa | ~10-11 | Estimated based on the basicity of the amidine group |

| Solubility | Expected to be soluble in water and polar organic solvents | Due to its salt form |

Part 2: The Strategic Value in Medicinal Chemistry

While specific biological activity for this compound is not extensively documented in public literature, its structural class—picolinamides and their derivatives—has shown significant promise against various therapeutic targets. This allows us to formulate a robust hypothesis for its potential applications.

Potential Therapeutic Targets and Mechanisms of Action

The picolinamide scaffold has been successfully exploited to develop potent and selective inhibitors for several target classes.

-

Antibacterial Agents: Structure-activity relationship (SAR) studies on picolinamide analogues have identified compounds with exquisite potency and selectivity against Clostridioides difficile.[6] The pyridine core is crucial for this activity.

-

Cholinesterase Inhibition: Picolinamide derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease.[7][8][9] Molecular docking studies suggest these compounds can bind to both the catalytic and peripheral sites of AChE.[8][9]

-

Kinase Inhibition: The pyridine core is a well-established hinge-binding motif in kinase inhibitors. Recently, pyridine-2-carboxamide derivatives were reported as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy.[10]

Based on these precedents, this compound can be hypothesized to interact with targets via a similar mechanism, where the pyridine nitrogen acts as a key interaction point (e.g., hydrogen bond acceptor) and the protonated amidine group forms strong salt bridges or hydrogen bonds in a binding pocket.

Caption: Hypothetical mechanism of 3-Methylpicolinimidamide HCl as an enzyme inhibitor.

A Framework for Target Discovery and Validation

For a novel scaffold like this compound, a systematic drug discovery cascade is essential to uncover its therapeutic potential.[11]

Self-Validating System: The workflow below is designed to be self-validating. A positive result in the primary HTS is rigorously checked through dose-response and orthogonal assays to eliminate false positives. The subsequent SAR studies provide the ultimate validation; if small, logical structural changes lead to predictable changes in activity, it confirms a genuine interaction with the target.

Step-by-Step Discovery Workflow:

-

Target Identification & Assay Development: Based on structural alerts and precedents, select a panel of relevant targets (e.g., kinases, cholinesterases, bacterial enzymes). Develop robust biochemical or cellular assays for each target.

-

High-Throughput Screening (HTS): Screen the compound at a single, high concentration (e.g., 10-30 µM) against the target panel to identify initial "hits."

-

Hit Confirmation & Triage: Re-test the primary hits from a fresh sample. Perform a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration). Remove compounds known to be frequent hitters or those with undesirable properties.

-

Orthogonal Validation: Confirm the activity of the hit in a secondary, different-format assay (e.g., a cellular target engagement assay if the primary screen was biochemical) to ensure the observed effect is not an artifact of the initial assay technology.

-

Lead Optimization & SAR: Synthesize a focused library of analogues around the 3-methylpicolinimidamide core to explore the structure-activity relationship. The goal is to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Caption: A validated workflow for discovering and optimizing leads from the 3-MP HCl scaffold.

Part 3: Conclusion and Future Outlook

This compound is more than a single chemical entity; it represents a strategic entry point into a privileged area of chemical space. Its straightforward synthesis via the Pinner reaction allows for the rapid generation of analogues for SAR studies. While its specific biological profile awaits elucidation, the proven success of the broader picolinamide class against bacterial, neurological, and oncological targets provides a strong rationale for its investigation.

Future work should focus on executing the discovery framework outlined above: screening this compound and a focused library of its derivatives against diverse target classes. The insights gained from these studies will be critical in unlocking the full therapeutic potential of the picolinimidamide scaffold in the ongoing quest for novel and effective medicines.

References

- Gold, B., et al. (n.d.). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central.

- Pinner Reaction. (n.d.). SynArchive.

- Gao, X., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 236-245.

- Gao, X., et al. (2017). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed.

- Pinner Reaction. (n.d.). NROChemistry.

- Gao, X., et al. (2017). (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. ResearchGate.

- Pinner reaction. (n.d.). Wikipedia.

- Pinner Reaction. (n.d.). Organic Chemistry Portal.

- This compound. (n.d.). AbacipharmTech.

- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). PubMed.

- Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249.

Sources

- 1. synarchive.com [synarchive.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. Pinner Reaction | NROChemistry [nrochemistry.com]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Methylpicolinimidamide Hydrochloride: A Versatile Pyridine Building Block for Modern Drug Discovery

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and favorable metabolic profile make it a privileged structure in drug design. Within the diverse toolkit of pyridine-based synthons, 3-Methylpicolinimidamide hydrochloride emerges as a particularly valuable building block. This guide provides an in-depth analysis of its properties, synthesis, and strategic application, offering researchers and drug development professionals a comprehensive resource for leveraging this potent intermediate in the construction of novel molecular entities. We will delve into the causality behind its synthesis, the logic of its reactivity, and provide field-proven protocols to demonstrate its utility.

Introduction: The Strategic Value of the Picolinimidamide Moiety

The pursuit of novel therapeutics is fundamentally a search for molecules with precisely tailored interactions with biological targets. The 3-methylpicolinimidamide scaffold offers a unique convergence of features that make it highly attractive for this purpose. It combines the well-established benefits of the pyridine ring with the versatile imidamide (amidine) functional group.

-

The Pyridine Core: The pyridine ring, a bioisostere of benzene, imparts aqueous solubility and acts as a hydrogen bond acceptor through its nitrogen atom. The methyl group at the 3-position provides a subtle yet significant steric and electronic perturbation, which can be exploited to fine-tune binding interactions and optimize pharmacokinetic properties.

-

The Imidamide Functional Group: As a strong basic group, the imidamide is typically protonated at physiological pH, forming a cationic amidinium ion. This feature is invaluable for establishing strong ionic interactions with anionic residues (e.g., aspartate, glutamate) in protein active sites. Furthermore, the imidamide group is a versatile synthetic handle, capable of participating in a wide range of cyclization and coupling reactions to build more complex heterocyclic systems.

This guide will systematically explore the technical landscape of this compound, from its fundamental properties to its application in sophisticated synthetic strategies.

Physicochemical and Structural Properties

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 125903-77-7 | [1] |

| Molecular Formula | C₇H₁₀ClN₃ | AbacipharmTech |

| Molecular Weight | 171.63 g/mol | AbacipharmTech |

| Appearance | White to off-white crystalline solid | General Knowledge |

| SMILES | CC1=C(N=CC=C1)C(=N)N.Cl | AbacipharmTech |

| InChIKey | AYPMCTHOKIKUOK-UHFFFAOYSA-N | AbacipharmTech |

Note: Physical properties such as melting point and solubility may vary between suppliers and batches. Always refer to the specific Certificate of Analysis.

Synthesis and Mechanism: A Validated Pathway

The most reliable and industrially scalable synthesis of this compound proceeds through a two-step sequence starting from 3-methylpyridine (3-picoline). The logic of this pathway is rooted in the classic and robust Pinner reaction, which transforms a nitrile into an imidamide.[2][3]

Step 1: Synthesis of the Precursor, 3-Methylpicolinonitrile

The initial challenge is the efficient installation of a nitrile group at the 2-position of the 3-picoline ring. A common and effective method involves N-oxidation followed by cyanation.

-

Causality: The N-oxide is formed to activate the pyridine ring. The oxygen atom withdraws electron density, making the C2 and C6 positions highly electrophilic and susceptible to nucleophilic attack. Treatment with a methylating agent like dimethyl sulfate followed by a cyanide source (e.g., potassium cyanide) facilitates the addition of the cyano group at the 2-position.[4]

Step 2: The Pinner Reaction to Form this compound

The Pinner reaction is the cornerstone of this synthesis.[5][6][7] It involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate imino ester hydrochloride (a Pinner salt). This salt is then treated with ammonia to yield the final amidine hydrochloride.

-

Mechanism & Rationale:

-

Protonation: Anhydrous hydrogen chloride gas protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack: An anhydrous alcohol (e.g., ethanol) acts as a nucleophile, attacking the activated nitrile carbon to form a protonated imino ester.

-

Pinner Salt Formation: This intermediate is isolated as a stable hydrochloride salt. The use of anhydrous conditions is critical to prevent hydrolysis of the intermediate back to an amide or ester.[5]

-

Ammonolysis: The isolated Pinner salt is then treated with ammonia (typically as a solution in alcohol). The ammonia displaces the alkoxy group to form the final, stable this compound.

-

The overall synthetic pathway is illustrated below.

Caption: Key reactive pathways of the title building block.

Field-Proven Experimental Protocol: Synthesis of a Pyrimidinyl-Pyridine Derivative

To demonstrate the practical utility of this compound, this section provides a detailed, self-validating protocol for its use in a cyclocondensation reaction to form a 2-(3-methylpyridin-2-yl)pyrimidine scaffold.

Objective: To synthesize 4,6-dimethyl-2-(3-methylpyridin-2-yl)pyrimidine via cyclocondensation.

Materials and Reagents:

-

This compound (1.0 eq)

-

Acetylacetone (2,4-pentanedione) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and anhydrous DMF. Stir to dissolve.

-

Base Addition: Add potassium carbonate (2.5 eq) to the solution. The base is crucial to deprotonate the hydrochloride salt, liberating the free imidamide base which is the active nucleophile.

-

Reagent Addition: Add acetylacetone (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash twice with water, then once with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4,6-dimethyl-2-(3-methylpyridin-2-yl)pyrimidine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This workflow is visualized in the following diagram.

Caption: Experimental workflow for pyrimidine synthesis.

Conclusion and Future Outlook

This compound is more than just another chemical intermediate; it is a strategic tool for medicinal chemists. Its synthesis is based on robust and scalable chemistry, and its predictable reactivity allows for the efficient construction of complex, biologically relevant scaffolds. The combination of the pyridine core and the cationic imidamide group provides a powerful pharmacophore for targeting a range of enzymes and receptors. As the demand for novel, highly specific therapeutics continues to grow, the intelligent application of versatile building blocks like this compound will remain a critical driver of innovation in drug discovery. Future work will likely focus on expanding the repertoire of cyclization partners and exploring its use in asymmetric synthesis to generate chiral drug candidates.

References

- Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence.ACS Omega. [Link]

- Pinner reaction.Grokipedia. [Link]

- Pinner reaction.Wikipedia. [Link]

- Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents.MDPI. [Link]

- Exploring 3-Bromo-5-Methylpicolinonitrile: Properties and Applic

- Pinner Reaction.SynArchive. [Link]

- Pinner Reaction.Merck Index. [Link]

- Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling.PubMed. [Link]

- Synthesis of 4-(4-Amino-3-fluorophenoxy)- N -methylpicolinamide ( 7 ).

- Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents.PMC - NIH. [Link]

- This compound.AbacipharmTech. [Link]

- 3-chloro-N-methyl-2-picolinamide compound and 3-methoxyl-N-methyl-2-picolinamide compound and use thereof as anticancer medicament.

- Process for the preparation of a raf kinase inhibitor and intermediates for use in the process.

- Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents.PubMed. [Link]

Sources

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. 3-Methylpicolinonitrile | 20970-75-6 [chemicalbook.com]

- 5. jk-sci.com [jk-sci.com]

- 6. synarchive.com [synarchive.com]

- 7. Pinner Reaction [drugfuture.com]

A Senior Application Scientist's Guide to Starting Materials for Kinase Inhibitor Synthesis

Abstract

Protein kinases, constituting one of the largest enzyme families, are pivotal regulators of cellular signaling pathways.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery.[3] This guide provides an in-depth technical overview of the foundational starting materials and strategic considerations essential for the synthesis of small-molecule kinase inhibitors. We will delve into the logic behind selecting specific "privileged scaffolds," which serve as the chemical bedrock for a vast array of approved and investigational drugs. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing robust, actionable synthetic protocols.

The Strategic Landscape: Why Starting Materials Matter

The journey to a potent and selective kinase inhibitor rarely begins from a random chemical assortment. Instead, it is a highly strategic process rooted in the concept of privileged scaffolds . These are specific molecular frameworks that have a proven propensity to bind to the ATP-binding site of kinases.[4] The selection of a starting scaffold is arguably the most critical decision in a kinase inhibitor discovery program, as it dictates the synthetic feasibility, the potential for interaction with the kinase hinge region, and the "vector space" available for optimization of potency, selectivity, and pharmacokinetic properties.

Understanding the Target: Inhibitor Types and Conformational Selection

The choice of a core scaffold is intrinsically linked to the type of inhibitor one aims to develop. Kinases are dynamic enzymes, and their conformation dictates the shape and accessibility of the ATP-binding pocket.

-

Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, where the highly conserved Asp-Phe-Gly (DFG) motif points into the ATP-binding site ("DFG-in").[5][6] They are direct ATP competitors. Starting materials for Type I inhibitors are often classic ATP mimics.

-

Type II Inhibitors: These are generally considered more selective. They bind to and stabilize an inactive "DFG-out" conformation, accessing an additional allosteric pocket adjacent to the ATP site.[5][7][8][9] This unique binding mode requires starting materials with specific geometries and functional groups capable of spanning both the ATP region and this deeper hydrophobic pocket.[5][7][9]

-